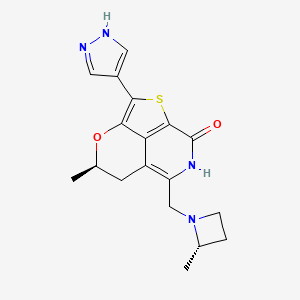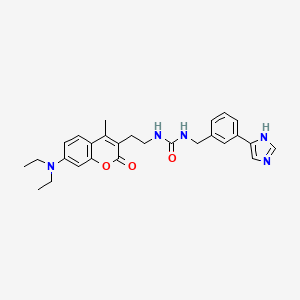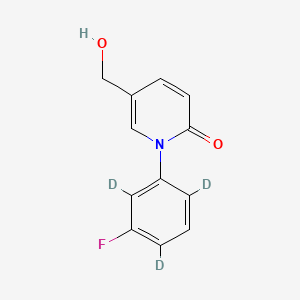
Fluorofenidone impurity 1-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorofenidone impurity 1-d3 is a deuterium-labeled derivative of Fluorofenidone impurity 1. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful as a tracer in various scientific studies. The molecular formula of this compound is C12H7D3FNO2, and it has a molecular weight of 222.23 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fluorofenidone impurity 1-d3 involves the incorporation of deuterium into Fluorofenidone impurity 1. This process typically involves the use of deuterated reagents and solvents. The specific synthetic route and reaction conditions can vary, but generally, the process includes:
Deuteration of Precursors: The starting materials are subjected to deuteration using deuterated reagents such as deuterium gas (D2) or deuterated solvents like deuterated chloroform (CDCl3).
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and time, to ensure the efficient incorporation of deuterium into the target molecule
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of precursors are deuterated using industrial-scale reactors.
Purification: The product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products.
Quality Control: The final product undergoes rigorous quality control to ensure the desired level of deuteration and purity
Analyse Chemischer Reaktionen
Types of Reactions
Fluorofenidone impurity 1-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .
Wissenschaftliche Forschungsanwendungen
Fluorofenidone impurity 1-d3 has several scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development and quality control of pharmaceuticals to ensure the consistency and efficacy of drug formulations
Wirkmechanismus
The mechanism of action of Fluorofenidone impurity 1-d3 involves its role as a tracer. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of the compound, providing insights into the behavior of the parent drug, Fluorofenidone. The molecular targets and pathways involved include:
Pharmacokinetics: Deuterium-labeled compounds are used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Pathways: The incorporation of deuterium can alter the metabolic pathways, providing valuable information on drug metabolism and potential interactions
Vergleich Mit ähnlichen Verbindungen
Fluorofenidone impurity 1-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Fluorofenidone impurity 1: The non-deuterated version of the compound.
Deuterated Drug Metabolites: Other deuterium-labeled drug metabolites used in similar studies.
Isotope-Labeled Compounds: Compounds labeled with other stable isotopes such as carbon-13 (13C) or nitrogen-15 (15N).
The uniqueness of this compound lies in its specific application as a deuterium-labeled tracer, providing distinct advantages in pharmacokinetic and metabolic studies .
Eigenschaften
Molekularformel |
C12H10FNO2 |
|---|---|
Molekulargewicht |
222.23 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-1-(2,4,6-trideuterio-3-fluorophenyl)pyridin-2-one |
InChI |
InChI=1S/C12H10FNO2/c13-10-2-1-3-11(6-10)14-7-9(8-15)4-5-12(14)16/h1-7,15H,8H2/i2D,3D,6D |
InChI-Schlüssel |
JBJWRDYSISSMGN-WQNTXASMSA-N |
Isomerische SMILES |
[2H]C1=CC(=C(C(=C1N2C=C(C=CC2=O)CO)[2H])F)[2H] |
Kanonische SMILES |
C1=CC(=CC(=C1)F)N2C=C(C=CC2=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



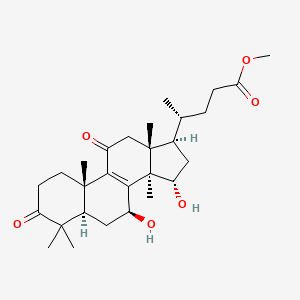
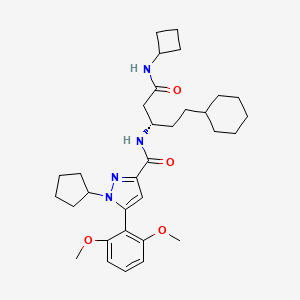

![[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexanoate](/img/structure/B12407778.png)
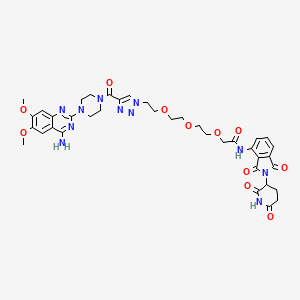
![3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide](/img/structure/B12407788.png)
